8-Azidoadenosine

Photoaffinity Labeling Proteomics Enzymology

8-Azidoadenosine is the obligatory precursor for synthesizing photoaffinity probes 8-azido-ATP and 8-azido-cADPR. Only its 8-azido group enables UV-triggered covalent crosslinking to nucleotide-binding proteins—a function impossible with 2-chloro- or 8-bromo-adenosine. Essential for kinase/ATPase target ID via mass spectrometry, bioorthogonal click chemistry in live cells, and synthesis of 8-N₃-cADPR (a cADPR antagonist). Also delivers superior reductive amination yields versus 8-bromoadenosine for 8-aminoadenine building blocks. For R&D only.

Molecular Formula C10H12N8O4
Molecular Weight 308.25 g/mol
CAS No. 4372-67-2
Cat. No. B559645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azidoadenosine
CAS4372-67-2
Synonyms8-azidoadenosine
Molecular FormulaC10H12N8O4
Molecular Weight308.25 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H12N8O4/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,13,14)/t3-,5-,6-,9-/m1/s1
InChIKeyKYJLJOJCMUFWDY-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azidoadenosine (CAS 4372-67-2) for Procurement: A Photoactive Adenosine Analog for Targeted Proteomics


8-Azidoadenosine (CAS 4372-67-2) is a chemically modified adenosine nucleoside, distinguished by the substitution of an azido group (-N₃) at the 8-position of its purine ring. This functionalization confers unique photochemical and bioorthogonal reactivity, making it a core scaffold for developing advanced molecular probes [1]. Its primary applications center on the synthesis of 8-azido-ATP and 8-azido-cADPR, which are critical reagents in photoaffinity labeling for identifying and characterizing nucleotide-binding proteins [2].

8-Azidoadenosine (CAS 4372-67-2) Procurement Rationale: Why Functional Specificity Precludes Generic Adenosine Analog Substitution


The 8-azido modification fundamentally alters the adenosine scaffold, enabling two distinct functionalities not present in unmodified adenosine or other 8-substituted analogs: (1) photoactivation for covalent, zero-distance crosslinking to target proteins, and (2) participation in copper-catalyzed or strain-promoted click chemistry for downstream detection or enrichment [1][2]. These capabilities are essential for experiments requiring precise, spatiotemporally controlled covalent modification of biomolecules. Therefore, substituting 8-azidoadenosine with a generic adenosine analog like 2-chloroadenosine or 8-bromoadenosine will result in experimental failure in applications requiring photo-crosslinking or bioorthogonal conjugation.

8-Azidoadenosine (CAS 4372-67-2) Technical Evidence: Quantified Performance in Photoaffinity Labeling and Click Chemistry


8-Azidoadenosine Enables Covalent Protein Crosslinking, a Function Absent in Unmodified Adenosine

8-Azidoadenosine, when incorporated into a nucleotide, can be photolyzed with UV light to generate a reactive intermediate that forms a covalent, zero-length crosslink with an adjacent protein [1]. This is a definitive, binary functional advantage over the natural substrate, adenosine, which lacks this photo-reactive group and cannot form a covalent bond. The photolysis of 8-azidoadenosine in aqueous solution releases a singlet nitrene, which rapidly (<400 fs) tautomerizes to a reactive closed adenosine diazaquinodimethane intermediate with a lifetime of ~1 minute [2].

Photoaffinity Labeling Proteomics Enzymology

8-Azidoadenosine Provides Higher Yield in Reductive Amination Synthesis than 8-Bromo Analog

In a comparative study of nucleoside reactivity, 8-azido-2'-deoxyadenosine was converted to 8-amino-2'-deoxyadenosine in 'excellent yields' when treated with ammonia and primary/secondary amines. In contrast, the standard precursor, 8-bromo-2'-deoxyadenosine, yielded only ~57% of the 8-amino product under comparable conditions [1]. This demonstrates a significant synthetic advantage for the azido derivative as a precursor.

Nucleoside Synthesis Oligonucleotide Chemistry Process Chemistry

8-Azidoadenosine Enables Cell-Permeant Live-Cell Imaging via SPAAC Click Chemistry

The 8-azido group is compatible with Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), enabling fast, copper-free click reactions in living cells. A study demonstrated that 8-azidoadenine nucleosides and 8-azido-ATP react with cyclooctynes in aqueous solution at ambient temperature, forming fluorescent triazole products efficiently in 3 minutes to 3 hours [1]. This reaction was used for direct fluorescence imaging in live MCF-7 cancer cells without requiring a traditional fluorogenic reporter [1]. Adenosine or 8-bromoadenosine cannot participate in this bioorthogonal reaction.

Chemical Biology Live-Cell Imaging Bioorthogonal Chemistry

8-Azidoadenosine Derivatives Exhibit Distinct Functional Profiles as cADPR Agonists/Antagonists

The 8-azido modification is a key structural element for tuning the biological activity of cyclic ADP-ribose (cADPR) analogs. While 2'-O-propargyl-cADPR acts as an agonist that elicits Ca²⁺ release in sea urchin egg homogenates, the monofunctional 8-N₃-cADPR has been shown to be an antagonist of cADPR-induced calcium release [1]. A bifunctional 8-N₃-2′-O-propargyl cADPR analog, which combines both modifications, was found to be inactive and did not elicit or impact Ca²⁺ release [1]. This contrasts with the unmodified cADPR which is a potent agonist.

Calcium Signaling GPCR Pharmacology Second Messenger Biology

8-Azidoadenosine (CAS 4372-67-2) Procurement Guide: Optimal Use Cases for Photoaffinity Labeling and Click Chemistry


Target Identification of Nucleotide-Binding Proteins via Photoaffinity Labeling

Procure 8-azidoadenosine as the essential precursor for synthesizing 8-azido-ATP or 8-azido-cADPR. These photoaffinity probes are used to covalently crosslink and identify unknown protein targets (e.g., kinases, ATPases, cADPR-binding proteins) upon UV irradiation, enabling downstream identification via mass spectrometry or radiolabeling [1][2]. This is a direct application of its unique photoreactivity, which unmodified adenosine lacks.

Synthesis of 8-Amino-Modified Oligonucleotides and Nucleoside Analogs

Utilize 8-azidoadenosine as a high-yielding starting material for reductive amination to produce 8-aminoadenine derivatives. This route is more efficient than using 8-bromoadenosine, as evidenced by significantly higher yields of 8-amino-2'-deoxyadenosine [1]. These modified nucleosides are valuable building blocks for antisense oligonucleotides, aptamers, and other nucleic acid-based tools.

Live-Cell Imaging and Tracking of Adenosine Nucleotides

Employ 8-azidoadenosine as a bioorthogonal handle for copper-free click chemistry in living cells. Following metabolic incorporation into cellular nucleotides (e.g., 8-azido-cAMP), its azido group can be reacted with cyclooctyne-based fluorescent probes, enabling direct visualization and tracking of nucleotide dynamics in live cells without the need for external fluorophores [1]. This application is inaccessible to non-azido adenosine analogs.

Pharmacological Tool for Studying cADPR-Mediated Calcium Signaling

For researchers investigating cyclic ADP-ribose (cADPR) signaling pathways, procuring 8-azidoadenosine is essential for synthesizing 8-N₃-cADPR. This specific analog functions as an antagonist of cADPR-induced Ca²⁺ release [1], providing a distinct pharmacological tool that is not attainable with other adenosine derivatives. It allows for the dissection of cADPR's role in calcium mobilization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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